REACTION_CXSMILES
|
Br[C:2]1[CH:14]=[CH:13][C:12]2[C:11]3[C:6](=[CH:7][C:8](Br)=[CH:9][CH:10]=3)[CH2:5][C:4]=2[CH:3]=1.[C:16]1([NH:22][C:23]2[C:32]3[C:27](=[CH:28][CH:29]=[CH:30][CH:31]=3)[CH:26]=[CH:25][CH:24]=2)[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>C1(C)C=CC=CC=1>[C:23]1([N:22]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[C:2]2[CH:14]=[CH:13][C:12]3[C:11]4[C:6](=[CH:7][C:8]([N:22]([C:23]5[C:32]6[C:27](=[CH:28][CH:29]=[CH:30][CH:31]=6)[CH:26]=[CH:25][CH:24]=5)[C:16]5[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=5)=[CH:9][CH:10]=4)[CH2:5][C:4]=3[CH:3]=2)[C:32]2[C:27](=[CH:28][CH:29]=[CH:30][CH:31]=2)[CH:26]=[CH:25][CH:24]=1
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=2CC3=CC(=CC=C3C2C=C1)Br
|
Name
|
|
Quantity
|
81.14 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)NC1=CC=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred until all dissolved
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction vessel was purged with a strong nitrogen flow for 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
followed by the addition of sodium tert-butoxide (44.5 g) by funnel
|
Type
|
ADDITION
|
Details
|
Tris(dibenzylideneacetone)dipalladium(0) (5.65 g) was added to the reaction
|
Type
|
ADDITION
|
Details
|
Tri-tert-butyl phosphine (3.75 g) in anhydrous toluene (20 mL) was added via syringe
|
Type
|
TEMPERATURE
|
Details
|
The reaction was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
reaction completion
|
Type
|
CUSTOM
|
Details
|
The vessel was removed
|
Type
|
TEMPERATURE
|
Details
|
from heat
|
Type
|
FILTRATION
|
Details
|
The reaction solution was filtered through a celite/silica gel plug and solvent
|
Type
|
CUSTOM
|
Details
|
was then removed by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
The crude material was initially purified by flash chromatography
|
Type
|
CUSTOM
|
Details
|
to yield NMR pure product
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)N(C1=CC=2CC3=CC(=CC=C3C2C=C1)N(C1=CC=CC=C1)C1=CC=CC2=CC=CC=C12)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |